

1-Boc-4-(3-bromophenyl)piperidine chemical properties

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Compound of Interest

Compound Name: 4-(3-Bromo-phenyl)-1-N-Boc-piperidine

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An In-Depth Technical Guide to 1-Boc-4-(3-bromophenyl)piperidine: Properties, Synthesis, and Applications in Drug Discovery

Introduction

In the landscape of modern medicinal chemistry, the strategic design and synthesis of novel therapeutic agents rely heavily on the availability of versatile, well-characterized chemical building blocks. 1-Boc-4-(3-bromophenyl)piperidine stands out as a quintessential example of such a scaffold. Its structure marries two highly valuable chemical motifs: a piperidine ring protected with a tert-butyloxycarbonyl (Boc) group and a phenyl ring functionalized with a bromine atom at the meta position. This combination provides a robust platform for introducing molecular diversity, making it a sought-after intermediate in the synthesis of complex pharmaceutical compounds and chemical probes.

The 4-arylpiperidine core is a recognized "privileged scaffold," appearing in numerous centrally active and peripherally acting drugs. The Boc protecting group offers a stable yet easily removable mask for the piperidine nitrogen, allowing for selective reactions at other parts of the molecule. Crucially, the bromophenyl moiety serves as a versatile synthetic handle, enabling a wide array of cross-coupling reactions to forge new carbon-carbon and carbon-heteroatom bonds. This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this pivotal chemical intermediate.

Section 1: Physicochemical and Spectroscopic Properties

The fundamental physical and chemical properties of a compound are critical for its effective use in synthesis. Proper storage and handling are predicated on this data, which also provides a baseline for characterization.

Physicochemical Data Summary

Property	Value	Source
CAS Number	886362-62-5	[1]
Molecular Formula	C ₁₆ H ₂₂ BrNO ₂	[1]
Molecular Weight	340.26 g/mol	[1]
Boiling Point	397.8 ± 42.0 °C at 760 mmHg	[1]
Density	1.3 ± 0.1 g/cm ³	[1]
Appearance	Typically an off-white to yellow solid or oil	-
Storage Conditions	2-8°C, under inert atmosphere	[1]

Spectroscopic Profile

Spectroscopic analysis is essential for confirming the identity and purity of 1-Boc-4-(3-bromophenyl)piperidine. Below are the expected characteristic signals based on its structure and data from analogous compounds.[2][3][4]

- ¹H NMR Spectroscopy: The proton NMR spectrum is the most common tool for structural verification.
 - Aromatic Region (δ 7.0-7.5 ppm): The four protons of the 3-bromophenyl group will appear in this region. They will exhibit a complex splitting pattern (multiplets) characteristic of a 1,3-disubstituted benzene ring.

- Piperidine Protons (δ 2.7-4.2 ppm and δ 1.5-2.0 ppm): The protons on the piperidine ring will show broad and complex signals. The axial protons attached to carbons adjacent to the nitrogen (C2, C6) often appear as broad multiplets around 2.7-3.0 ppm, while the equatorial protons are further downfield, often overlapping with the C4 proton around 4.0-4.2 ppm. The remaining C3 and C5 protons will appear as multiplets in the upfield region (1.5-2.0 ppm).
- Boc Group (δ ~1.46 ppm): The nine equivalent protons of the tert-butyl group will give rise to a sharp, strong singlet, which is a hallmark of a Boc-protected compound.
- ¹³C NMR Spectroscopy:
 - Carbonyl Carbon (δ ~155 ppm): The carbamate carbonyl carbon of the Boc group.
 - Aromatic Carbons (δ ~120-145 ppm): Six distinct signals are expected for the bromophenyl ring, including the carbon bearing the bromine atom (C-Br), which typically appears around 122 ppm.
 - Boc Quaternary Carbon (δ ~79-80 ppm): The quaternary carbon of the tert-butyl group.
 - Piperidine Carbons (δ ~28-45 ppm): Signals corresponding to the five distinct carbons of the piperidine ring.
 - Boc Methyl Carbons (δ ~28.5 ppm): The three equivalent methyl carbons of the tert-butyl group.
- Infrared (IR) Spectroscopy:
 - C=O Stretch ($\sim 1690\text{ cm}^{-1}$): A strong and sharp absorption band characteristic of the carbamate carbonyl group.
 - C-H Stretch ($2850\text{-}3000\text{ cm}^{-1}$): Bands corresponding to aliphatic C-H bonds in the piperidine and Boc groups.
 - Aromatic C-H Stretch ($3000\text{-}3100\text{ cm}^{-1}$): Weaker bands from the phenyl ring.
 - C-N Stretch ($1160\text{-}1250\text{ cm}^{-1}$): Stretching vibrations from the carbamate and piperidine amine.

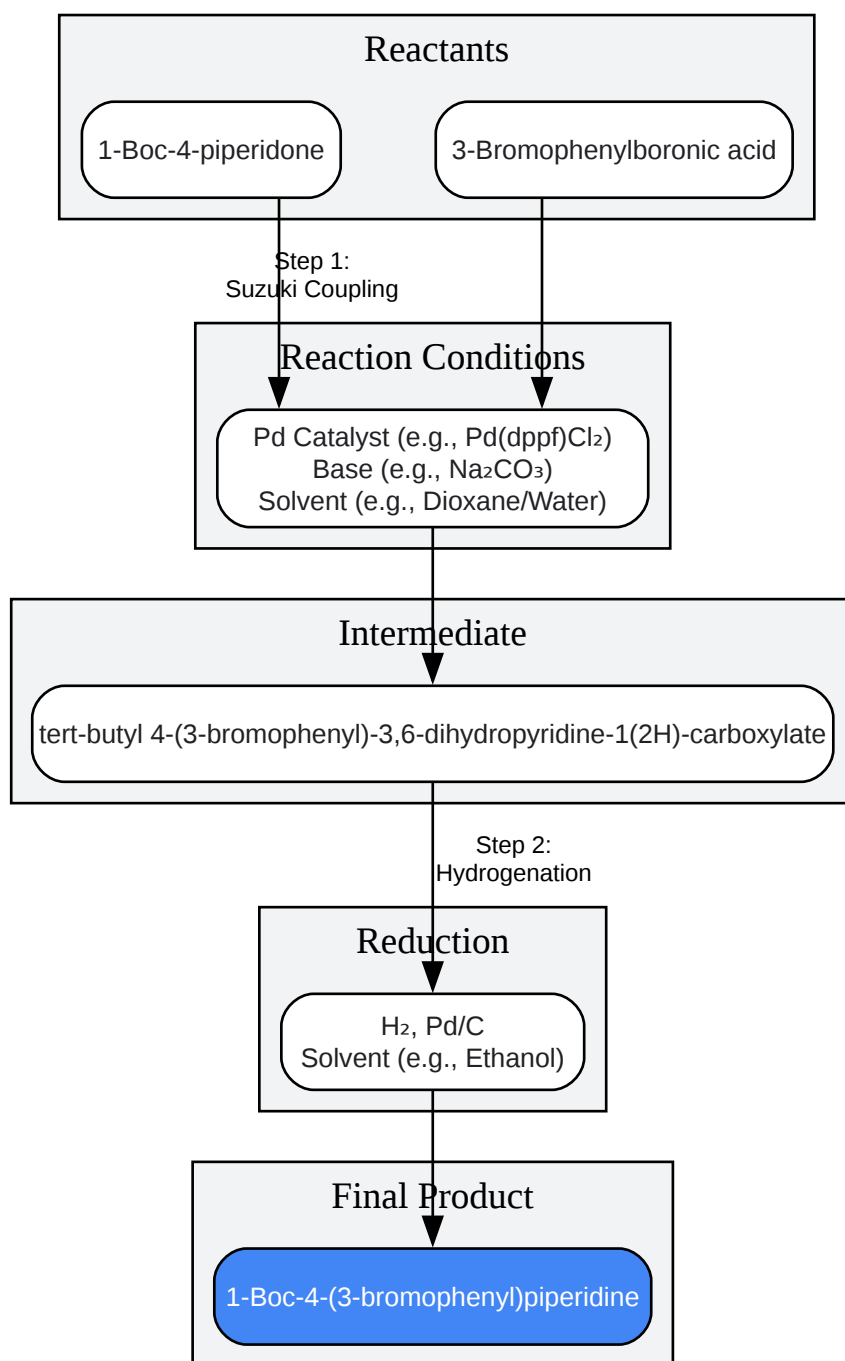
- Mass Spectrometry (MS):
 - The mass spectrum will show a characteristic isotopic pattern for the molecular ion $[M]^+$ due to the presence of bromine, which has two major isotopes, ^{79}Br and ^{81}Br , in an approximate 1:1 ratio. This results in two peaks of nearly equal intensity at m/z 340 and 342.

Section 2: Synthesis and Reactivity

Understanding the synthesis and reactivity of 1-Boc-4-(3-bromophenyl)piperidine is key to leveraging its full potential in multi-step synthetic campaigns.

Synthetic Workflow

A common and efficient method for synthesizing 4-arylpiperidines is through a Suzuki-Miyaura cross-coupling reaction. This approach offers high yields and functional group tolerance.



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Synthetic workflow for 1-Boc-4-(3-bromophenyl)piperidine.

Experimental Protocol: Suzuki Coupling and Reduction

Step 1: Synthesis of tert-butyl 4-(3-bromophenyl)-3,6-dihydropyridine-1(2H)-carboxylate

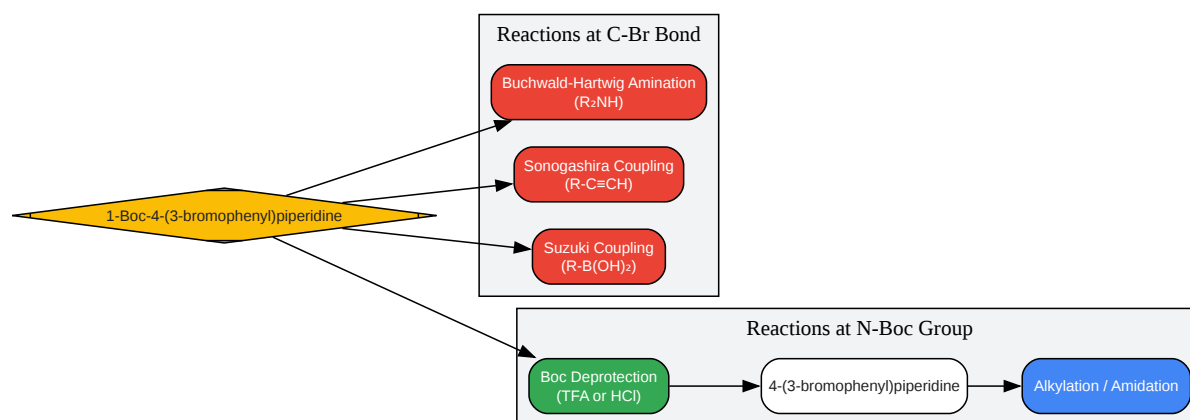
- To a reaction vessel, add 1-Boc-4-piperidone (1.0 eq), 3-bromophenylboronic acid (1.1 eq), and sodium carbonate (3.0 eq).^[5]
- Add a solvent mixture of 1,4-dioxane and water (e.g., 5:1 v/v).
- Degas the mixture by bubbling nitrogen through it for 15-20 minutes.
- Add a palladium catalyst, such as PdCl₂(dppf)-CH₂Cl₂ adduct (0.05 eq).^[5]
- Heat the reaction mixture to 80-90 °C and stir until TLC or LC-MS analysis indicates the consumption of the starting materials.
- Cool the reaction to room temperature, dilute with water, and extract with an organic solvent like ethyl acetate.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography to yield the intermediate enamine.

Step 2: Reduction to 1-Boc-4-(3-bromophenyl)piperidine

- Dissolve the intermediate from Step 1 in a suitable solvent, such as ethanol or methanol.
- Add palladium on carbon (10% w/w, catalytic amount) to the solution.
- Place the reaction vessel under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.
- Monitor the reaction by TLC or LC-MS. Upon completion, carefully filter the mixture through a pad of Celite to remove the palladium catalyst.
- Concentrate the filtrate under reduced pressure to obtain the final product, 1-Boc-4-(3-bromophenyl)piperidine, which can be further purified if necessary.

Core Reactivity

The molecule's utility stems from its two primary reactive sites, which can be addressed orthogonally.



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Key reactivity pathways of the title compound.

- **Reactivity of the Bromophenyl Group:** The $C(sp^2)-Br$ bond is an ideal substrate for transition-metal-catalyzed cross-coupling reactions. This allows for the installation of a wide variety of substituents at the 3-position of the phenyl ring, including alkyl, alkenyl, alkynyl, aryl, and heteroaryl groups (Suzuki, Stille, Sonogashira couplings) as well as amino and ether linkages (Buchwald-Hartwig amination/etherification). This is the most common synthetic transformation performed on this building block.
- **Reactivity of the N-Boc Group:** The Boc group is stable to a wide range of reaction conditions, including those used for many cross-coupling reactions. However, it can be cleanly and efficiently removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane, or HCl in dioxane). This deprotection unmask the secondary amine of the piperidine ring, which can then undergo a host of subsequent reactions such as N-alkylation, acylation, reductive amination, and urea formation.

Section 3: Applications in Medicinal Chemistry and Drug Discovery

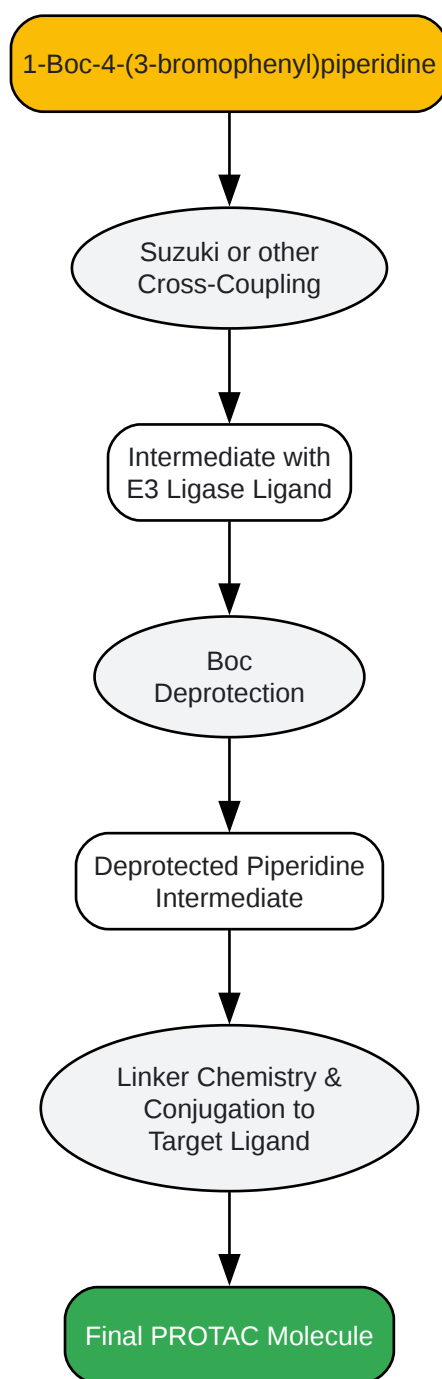
The structural features of 1-Boc-4-(3-bromophenyl)piperidine make it a valuable asset in the synthesis of biologically active molecules.

Role as a Versatile Building Block

This compound is frequently used in the construction of libraries of related molecules for high-throughput screening.^[1] By keeping the 4-phenylpiperidine core constant and varying the substituent attached via cross-coupling at the bromo position, chemists can rapidly generate hundreds or thousands of distinct compounds to probe biological targets.

Application in PROTACs and Protein Degraders

A cutting-edge application for this scaffold is in the synthesis of Proteolysis Targeting Chimeras (PROTACs).^{[6][7]} PROTACs are heterobifunctional molecules that induce the degradation of specific proteins. They consist of three parts: a ligand for a target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting them. 1-Boc-4-(3-bromophenyl)piperidine serves as an excellent starting point for the linker and target-binding moiety. The bromine atom acts as the attachment point for the E3 ligase ligand (or a part of the linker), while the piperidine nitrogen (after deprotection) can be used to connect to the protein-targeting ligand.



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Logical flow from building block to a PROTAC.

Privileged Scaffold in CNS Drug Discovery

The 4-arylpiperidine motif is prevalent in drugs targeting the central nervous system (CNS). A well-known example is the fentanyl family of analgesics, which features a related N-acyl-4-

anilinopiperidine core.[8] The piperidine ring and the attached aromatic group are crucial for binding to opioid receptors and other CNS targets. 1-Boc-4-(3-bromophenyl)piperidine provides a synthetically flexible platform for exploring novel CNS drug candidates by modifying the aromatic ring and the piperidine nitrogen.

Section 4: Safety, Handling, and Storage

Proper handling and storage are paramount to ensure laboratory safety and maintain the integrity of the compound.

- **Hazard Identification:** While specific toxicity data for this compound is limited, related aryl halides and piperidine derivatives may cause skin irritation, serious eye irritation, and respiratory irritation.[9][10] It should be handled as a potentially hazardous chemical.
- **Personal Protective Equipment (PPE):** Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[11] All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of dust or vapors.[12]
- **Handling:** Avoid creating dust if it is a solid. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[10]
- **Storage:** Store in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term stability, storage at 2-8°C is recommended.[1] Storing under an inert atmosphere (e.g., nitrogen or argon) can prevent degradation.
- **Spills and Disposal:** In case of a spill, absorb with an inert material and place in a suitable container for disposal.[13] Dispose of the chemical in accordance with local, state, and federal regulations.

Conclusion

1-Boc-4-(3-bromophenyl)piperidine is more than just a chemical intermediate; it is a powerful tool for innovation in drug discovery and chemical biology. Its well-defined structure, orthogonal reactivity, and incorporation of a privileged scaffold make it an exceptionally valuable building block. From the rapid generation of compound libraries to the sophisticated design of targeted protein degraders, this compound provides chemists with a reliable and versatile platform to build the complex molecules that may become the therapies of tomorrow. A thorough

understanding of its properties, synthesis, and reactivity, as outlined in this guide, is the first step toward unlocking its full scientific potential.

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